molecular formula C10H20N2O B572903 N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine CAS No. 1257293-66-5

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Cat. No.: B572903
CAS No.: 1257293-66-5
M. Wt: 184.283
InChI Key: HMJZJSFFKWTYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sulfonates, aprotic solvents like DMF or THF.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZJSFFKWTYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-[methyl(tetrahydrofuran-3-yl)amino]piperidine-1-carboxylic acid tert-butyl ester (132 mg, 0.46 mmol) and TFA (2 mL) in DCM (5 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording Methyl(piperidin-4-yl)(tetrahydro-furan-3-yl)amine as a white solid (84 mg, quant.). 1H NMR (CDCl3, 300 MHz): δ 3.98-3.91 (m, 1H); 3.88-3.83 (m, 1H); 3.80-3.73 (m, 1H); 3.61-3.53 (m, 1H); 3.42-3.35 (m, 1H); 3.26-3.14 (m, 2H); 2.71-2.53 (m, 2H); 2.57-2.46 (m, 1H); 2.23 (s, 3H); 2.05-1.97 (m, 1H); 1.93-1.77 (m, 1H); 1.78-1.72 (m, 2H); 1.64-1.49 (m, 2H).
Name
4-[methyl(tetrahydrofuran-3-yl)amino]piperidine-1-carboxylic acid tert-butyl ester
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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